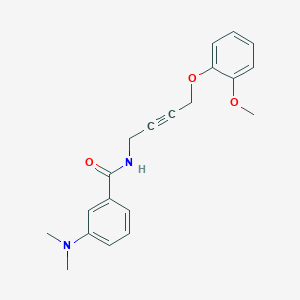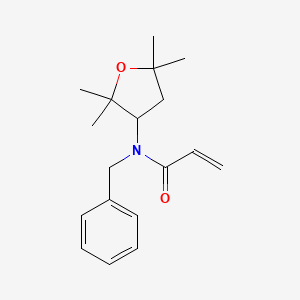
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide, commonly known as TBOA, is a compound that has gained significant attention in scientific research due to its potential applications in the field of neuroscience. TBOA is a selective inhibitor of glutamate transporters, which are responsible for removing excess glutamate from the synaptic cleft.
Wirkmechanismus
TBOA works by binding to the glutamate transporter and preventing it from removing excess glutamate from the synaptic cleft. This leads to an increase in extracellular glutamate levels, which can cause excitotoxicity. TBOA is selective for the glutamate transporter and does not affect other neurotransmitter transporters, making it a valuable tool for studying glutamate signaling.
Biochemical and Physiological Effects
TBOA has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular glutamate levels in the brain, leading to excitotoxicity. TBOA has also been shown to increase neuronal activity and enhance synaptic plasticity, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of TBOA is its selectivity for the glutamate transporter, which allows for the specific manipulation of glutamate signaling. TBOA is also relatively easy to synthesize, making it readily available for scientific research. However, one limitation of TBOA is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the study of TBOA. One area of research is the development of new compounds that are more selective and less toxic than TBOA. Another area of research is the study of TBOA's effects on different neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. Additionally, the development of new techniques for the delivery of TBOA to specific regions of the brain could lead to new insights into glutamate signaling and its role in neurological disorders.
Synthesemethoden
The synthesis of TBOA involves the reaction of benzylamine with ethyl acrylate in the presence of a base, followed by the addition of 2,2,5,5-tetramethyloxolane-3-ol. The resulting compound is then purified through column chromatography. The synthesis of TBOA is a relatively straightforward process, and the compound can be obtained in high yields.
Wissenschaftliche Forschungsanwendungen
TBOA has been extensively studied for its potential applications in the field of neuroscience. Glutamate is the primary excitatory neurotransmitter in the brain, and excess glutamate can lead to excitotoxicity, which is implicated in a variety of neurological disorders, including stroke, epilepsy, and neurodegenerative diseases. TBOA's ability to selectively inhibit glutamate transporters makes it a valuable tool for studying the role of glutamate in these conditions.
Eigenschaften
IUPAC Name |
N-benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2/c1-6-16(20)19(13-14-10-8-7-9-11-14)15-12-17(2,3)21-18(15,4)5/h6-11,15H,1,12-13H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNUZOGIGMUAPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C(O1)(C)C)N(CC2=CC=CC=C2)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-N-(2,2,5,5-tetramethyloxolan-3-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




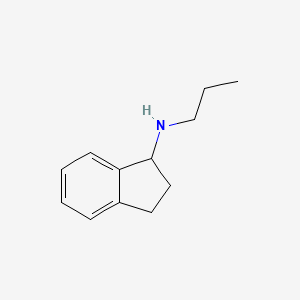
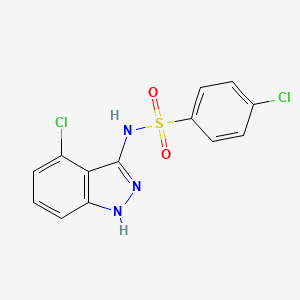
![5-Tert-butyl-7-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2443976.png)
![(2E)-4-oxo-4-{(pyridin-4-ylmethyl)[2-(pyrrolidin-1-ylsulfonyl)ethyl]amino}but-2-enoic acid](/img/structure/B2443978.png)
![4-[[(Z)-3-(1-Benzofuran-2-yl)-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B2443979.png)


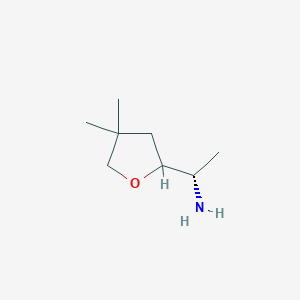
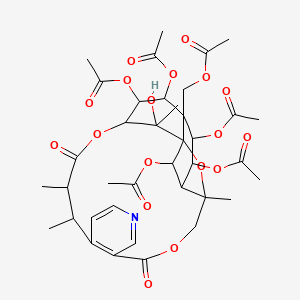
![3-[methyl(3-methylphenyl)sulfamoyl]-N-(4-phenoxyphenyl)thiophene-2-carboxamide](/img/structure/B2443990.png)
